4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at positions 4 and 7, respectively, and a methyl group at position 2 on the pyrazolo[1,5-a]pyrazine ring. It has a molecular formula of C7H5ClIN3 and a molecular weight of 293.49 g/mol .
Preparation Methods
The synthesis of 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloropyrazolo[1,5-a]pyrazine.
Iodination: The 4-chloropyrazolo[1,5-a]pyrazine is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at position 7.
Chemical Reactions Analysis
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Scientific Research Applications
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for the preparation of biologically active molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of kinases or phosphatases, leading to alterations in signal transduction pathways. Additionally, the compound can bind to DNA or RNA, interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine: This compound has a similar structure but with the iodine atom at position 3 instead of 7.
4-chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine: This compound contains an additional triazine ring fused to the pyrazolo[1,5-a]pyrazine core, resulting in distinct chemical and biological properties.
Properties
CAS No. |
2742657-54-9 |
---|---|
Molecular Formula |
C7H5ClIN3 |
Molecular Weight |
293.5 |
Purity |
95 |
Origin of Product |
United States |
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